tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate
Description
tert-Butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a hydroxyl-substituted ethyl chain, and a phenylcarbamoyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc protection is widely employed to safeguard amine functionalities during multi-step reactions . Its structure combines hydrolytic stability (due to the Boc group) with reactivity at the hydroxyl and carbamate sites, enabling diverse functionalization.
Properties
IUPAC Name |
tert-butyl N-(1-anilino-3-hydroxy-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-17)12(18)15-10-7-5-4-6-8-10/h4-8,11,17H,9H2,1-3H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNVMXCYRNXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(phenylcarbamoyl)ethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In the field of chemistry, tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate serves as an important intermediate in the synthesis of various organic compounds. It can undergo several types of reactions:
- Oxidation : Converts to ketones or aldehydes using oxidizing agents like potassium permanganate.
- Reduction : Forms alcohols or amines using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Participates in nucleophilic substitutions, where the hydroxyl group can be replaced by other nucleophiles.
Biology
The compound is utilized in biological research to study enzyme interactions and protein modifications. Its role includes:
- Enzyme Inhibition Studies : The compound has demonstrated effectiveness in inhibiting specific enzymes involved in metabolic regulation. For instance, studies have shown that it acts as a competitive inhibitor with a notable IC50 value.
- Protein Binding Affinity : Research utilizing surface plasmon resonance has indicated high binding affinity to target proteins, suggesting its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a prodrug and in drug delivery systems:
- Prodrug Development : The compound's structure allows it to enhance the delivery and efficacy of therapeutic agents.
- Therapeutic Applications : Preliminary studies suggest that it may have anti-inflammatory properties and could be beneficial in treating various diseases .
The following table summarizes the biological activities observed for this compound compared to related compounds:
| Compound Name | Enzyme Inhibition | Protein Binding Affinity | Therapeutic Potential |
|---|---|---|---|
| This compound | High | Strong | Promising |
| Related Compound A | Moderate | Moderate | Moderate |
| Related Compound B | Low | Weak | Limited |
Study on Enzyme Inhibition
A research study demonstrated that this compound effectively inhibited an enzyme critical for metabolic regulation. The kinetic assays revealed a competitive inhibition mechanism, highlighting its potential utility in metabolic studies.
Protein Binding Studies
Another case study focused on the binding affinity of this compound to various protein targets. Using advanced techniques such as surface plasmon resonance (SPR), researchers found that it exhibited high binding affinity, suggesting its potential use in drug design.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Bromohexyl Analog : The bromine atom introduces alkylation capability, making it useful in nucleophilic substitution reactions, unlike the target compound’s hydroxyl group, which may participate in oxidation or esterification .
- Azidoethyl Variant : The azide group enables click chemistry applications, a feature absent in the target compound .
Physicochemical and Reactivity Profiles
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- CAS Number : 1443979-31-4
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound contains a tert-butyl carbamate group and is utilized in various biochemical applications, including enzyme interactions and protein modifications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways that are crucial for cellular function.
Applications in Research
- Enzyme Interactions : The compound is employed to study the dynamics of enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms.
- Protein Modifications : It is used to investigate post-translational modifications of proteins, which are essential for regulating protein function and activity.
- Drug Delivery Systems : Research indicates its potential role as a prodrug, enhancing the delivery and efficacy of therapeutic agents.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Inhibition : A research study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic regulation. The inhibition was quantified using kinetic assays, revealing a competitive inhibition mechanism with an IC50 value indicative of its potency .
- Protein Binding Studies : Another case study focused on the binding affinity of the compound to various protein targets. Using surface plasmon resonance (SPR), researchers found that it exhibited high binding affinity to target proteins, suggesting its potential as a lead compound for drug development .
Comparative Biological Activity
The following table summarizes the biological activities observed for this compound compared to related compounds:
| Compound Name | Enzyme Inhibition | Protein Binding Affinity | Therapeutic Potential |
|---|---|---|---|
| This compound | High | Strong | Promising |
| Related Carbamate Compound A | Moderate | Moderate | Moderate |
| Related Carbamate Compound B | Low | Weak | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
